molecular formula C16H19NO4S2 B2476896 N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(phenylsulfonyl)propanamide CAS No. 1421507-25-6

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(phenylsulfonyl)propanamide

Cat. No.: B2476896
CAS No.: 1421507-25-6
M. Wt: 353.45
InChI Key: XUHWDXVJAKBTOC-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(phenylsulfonyl)propanamide is a complex organic compound that features a thiophene ring and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(phenylsulfonyl)propanamide typically involves multi-step organic reactions. One common method includes the reaction of thiophene-2-carbaldehyde with a suitable Grignard reagent to form the corresponding alcohol. This intermediate is then reacted with phenylsulfonyl chloride under basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(phenylsulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the sulfonyl group may produce a sulfide.

Scientific Research Applications

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(phenylsulfonyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(phenylsulfonyl)propanamide exerts its effects involves interactions with specific molecular targets. The thiophene ring and phenylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carbaldehyde: A precursor in the synthesis of the compound.

    Phenylsulfonyl chloride: Another precursor used in the synthesis.

    N-(3-hydroxypropyl)-3-(phenylsulfonyl)propanamide: A structurally similar compound lacking the thiophene ring.

Uniqueness

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(phenylsulfonyl)propanamide is unique due to the presence of both the thiophene ring and the phenylsulfonyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(3-hydroxy-3-thiophen-2-ylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S2/c18-14(15-7-4-11-22-15)8-10-17-16(19)9-12-23(20,21)13-5-2-1-3-6-13/h1-7,11,14,18H,8-10,12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHWDXVJAKBTOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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